molecular formula C8H3BrCl2N2 B13110052 4-Bromo-5,7-dichloro-1,6-naphthyridine

4-Bromo-5,7-dichloro-1,6-naphthyridine

Katalognummer: B13110052
Molekulargewicht: 277.93 g/mol
InChI-Schlüssel: SJMPNMBALFWJHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5,7-dichloro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,7-dichloro-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the bromination and chlorination of 1,6-naphthyridine derivatives. The reaction conditions often involve the use of bromine and chlorine sources under controlled temperatures and solvent conditions to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5,7-dichloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Wissenschaftliche Forschungsanwendungen

4-Bromo-5,7-dichloro-1,6-naphthyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-5,7-dichloro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

4-Bromo-5,7-dichloro-1,6-naphthyridine is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and reactivity. These substitutions can influence its biological activity and make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H3BrCl2N2

Molekulargewicht

277.93 g/mol

IUPAC-Name

4-bromo-5,7-dichloro-1,6-naphthyridine

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-12-5-3-6(10)13-8(11)7(4)5/h1-3H

InChI-Schlüssel

SJMPNMBALFWJHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C=C(N=C(C2=C1Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.